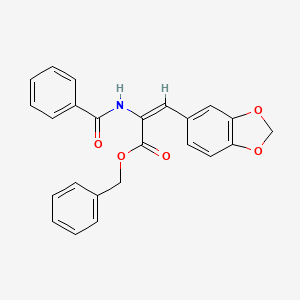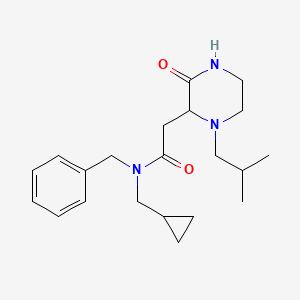![molecular formula C12H11N3OS B5427670 5-(ethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5427670.png)
5-(ethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(ethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile, commonly known as ETVAX, is a chemical compound that has shown potential in scientific research. ETVAX belongs to the class of oxazole compounds and has a molecular weight of 276.34 g/mol.
Wirkmechanismus
ETVAX inhibits the JAK2/STAT3 pathway by binding to the ATP-binding site of JAK2 and preventing its activation. This inhibition leads to the downregulation of downstream targets of the JAK2/STAT3 pathway, such as cyclin D1, Bcl-2, and survivin. The downregulation of these targets leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
ETVAX has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). ETVAX has also been shown to have a neuroprotective effect by inhibiting the activation of microglia and astrocytes, which play a crucial role in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ETVAX is its specificity towards JAK2/STAT3 pathway inhibition, making it a potent inhibitor of cancer cell growth. However, ETVAX has limitations in terms of its solubility and stability, which can affect its efficacy in in vitro and in vivo experiments. Further research is needed to optimize the formulation of ETVAX for better solubility and stability.
Zukünftige Richtungen
For ETVAX research include the optimization of its formulation for better solubility and stability, the evaluation of its efficacy in combination with other cancer therapies, and the exploration of its potential in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Further research is also needed to elucidate the mechanism of action of ETVAX and its downstream targets.
Synthesemethoden
ETVAX can be synthesized using a multistep process. The first step involves the reaction of 2-thiophenecarboxaldehyde with ethyl cyanoacetate to form 2-(2-thienyl)acrylic acid ethyl ester. The second step involves the reaction of 2-(2-thienyl)acrylic acid ethyl ester with hydroxylamine hydrochloride to form 5-(2-thienyl)-2-(hydroxyimino)pent-4-enenitrile. The final step involves the reaction of 5-(2-thienyl)-2-(hydroxyimino)pent-4-enenitrile with ethylamine to form ETVAX.
Wissenschaftliche Forschungsanwendungen
ETVAX has shown potential in scientific research as a potent inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathways. These pathways play a crucial role in the regulation of cell growth, differentiation, and survival. Dysregulation of these pathways has been linked to the development of various cancers, including leukemia, lymphoma, and solid tumors. ETVAX has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
5-(ethylamino)-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-2-14-12-10(8-13)15-11(16-12)6-5-9-4-3-7-17-9/h3-7,14H,2H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHARXWGJNXJCD-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C=CC2=CC=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=C(N=C(O1)/C=C/C2=CC=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5427588.png)
![3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5427609.png)

![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5427621.png)
![8-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5427625.png)
![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-3-(2-furyl)-2-propen-1-one](/img/structure/B5427633.png)

![3-[(4-acetylphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5427648.png)
![4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5427662.png)
![1'-[(3-methylpyridin-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5427665.png)

![isopropyl 2-(1H-indol-3-ylmethylene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5427676.png)
![2-[2-chloro-4-(morpholin-4-ylsulfonyl)phenoxy]-N-cyclohexylacetamide](/img/structure/B5427680.png)
